molecular formula C8H6N2S B11744869 Quinazoline-2(1h)-thione

Quinazoline-2(1h)-thione

Cat. No.: B11744869
M. Wt: 162.21 g/mol
InChI Key: MHBPJMUAIOKJNL-UHFFFAOYSA-N
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Description

Quinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline ring system with a thione group at the 2-position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazoline-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon disulfide under basic conditions. Another method includes the reaction of anthranilic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. These reactions typically require controlled temperatures and specific catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-dione, quinazoline-2-thiol, and various substituted quinazoline derivatives .

Scientific Research Applications

Quinazoline-2(1H)-thione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: this compound derivatives exhibit potential as anticancer, antibacterial, and anti-inflammatory agents.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of quinazoline-2(1H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, this compound can disrupt cellular processes, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes is key to its biological activity .

Comparison with Similar Compounds

Quinazoline-2(1H)-thione can be compared with other quinazoline derivatives such as quinazoline-2,4-dione and quinazoline-2-thiol. While all these compounds share a common quinazoline core, their functional groups confer different chemical and biological properties. This compound is unique due to its thione group, which imparts distinct reactivity and biological activity compared to its analogs .

List of Similar Compounds

Properties

IUPAC Name

1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBPJMUAIOKJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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